molecular formula C19H18N2O2 B2764467 N-(2,4-dimethylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide CAS No. 852369-39-2

N-(2,4-dimethylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

Cat. No. B2764467
CAS RN: 852369-39-2
M. Wt: 306.365
InChI Key: MXXXOGGKAPVPJP-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide, commonly known as DIMPI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DIMPI is a derivative of indole-2-carboxylic acid and has been found to possess a wide range of biological activities, making it a promising candidate for drug development.

Scientific Research Applications

Structural and Spectroscopic Investigations

  • Experimental and Quantum Chemical Studies - A study conducted on N-(2,4-dimethylphenyl)-2,2-dichloroacetamide and N-(3,5-dimethylphenyl)-2,2-dichloroacetamide, which are structurally similar to the compound , focused on extensive spectroscopic investigations including ab initio and DFT studies. These studies aimed to determine structural, thermodynamical, and vibrational characteristics, and to understand the steric influence of methyl groups on the amide group. The research found that the most stable conformer and the intramolecular electronic interactions play a significant role in the properties of these compounds (Arjunan et al., 2012).

  • Crystal Structure Analysis - Another study focused on N-(2,6-Dimethylphenyl)-2,2,2-trimethylacetamide, analyzing its crystal structure to understand molecular conformation and interactions through N—H⋯O hydrogen bonds. This research contributes to the understanding of how slight modifications in the chemical structure can influence the overall molecular architecture and interactions (Gowda et al., 2007).

Related Chemical Synthesis and Applications

  • Heterocyclic Compound Synthesis - Studies on the synthesis of heterocyclic compounds, including indole derivatives through intramolecular nucleophilic aromatic substitution, provide insight into synthetic strategies that might be relevant for designing derivatives of N-(2,4-dimethylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide for specific applications, such as potential pharmaceuticals or research tools (Kametani et al., 1981).

  • Antimicrobial Agent Synthesis - The synthesis and evaluation of (2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamides as antimicrobial agents highlight the potential pharmaceutical relevance of indole-based compounds. This suggests that derivatives of the compound may hold antimicrobial properties, warranting further investigation into their biological activity (Debnath & Ganguly, 2015).

properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2/c1-11-8-9-15(12(2)10-11)21-19(23)18(22)17-13(3)20-16-7-5-4-6-14(16)17/h4-10,20H,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXXXOGGKAPVPJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C(=O)C2=C(NC3=CC=CC=C32)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dimethylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

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